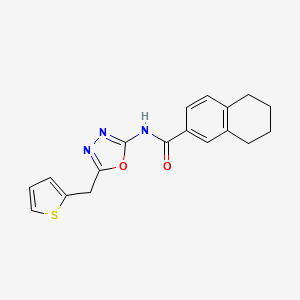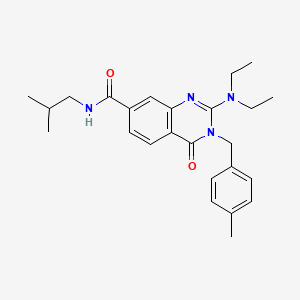
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
- Acrylamides, including derivatives of 1H-pyrazole, are used in asymmetric [3+2] cycloaddition reactions. These reactions are catalyzed by dipeptide-derived phosphines, leading to [3+2]-annulation products with good yields and moderate enantioselectivity (Xiaoyu Han et al., 2011).
Synthesis of Novel Derivatives and Cytotoxicity Studies
- New pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized from reactions involving acrylamides. These compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014).
Antitumor Activity and Molecular Docking
- Certain acrylamide derivatives exhibit significant in vitro antitumor activity. Molecular docking studies using Auto Dock tools have been conducted to evaluate these compounds, demonstrating promising interaction energy scores (Asmaa M. Fahim et al., 2019).
Polymer Science Applications
- In polymer science, acrylamides are used in [4+2] cycloaddition reactions to form polymers. These reactions and the subsequent retro [4+2] cycloadditions have been studied for their potential applications in material science (K. M. Wiggins et al., 2011).
Microwave-Assisted Synthesis
- Novel synthesis methods involving microwave-assisted reactions have been developed for acrylamide derivatives, showcasing the importance of these compounds in efficient and rapid chemical synthesis (Asmaa M. Fahim et al., 2019).
Liquid Crystalline Properties
- Acrylamide derivatives have been synthesized and studied for their liquid crystalline properties. This research is important for the development of new materials with specific optical and electronic properties (B. T. Thaker et al., 2013).
Enantioselective Reactions and Biocatalysis
- Studies have explored the use of marine and terrestrial fungi in enantioselective reactions involving acrylamides. These biocatalytic processes are significant for the production of compounds with specific chiral properties (D. E. Jimenez et al., 2019).
Propiedades
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJQSOAEQQDJK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)




![N-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)

